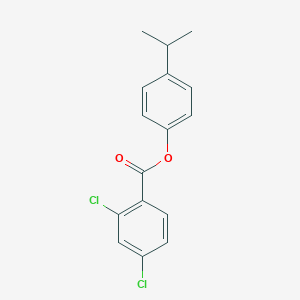![molecular formula C21H26N2O4 B404304 2-ethoxy-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide](/img/structure/B404304.png)
2-ethoxy-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide is a chemical compound with the molecular formula C21H26N2O4 and a molecular weight of 370.44214 g/mol . This compound is known for its unique structure, which includes an ethoxy group, an isopropyl group, and a methylphenoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide involves several steps. One common method includes the reaction of 2-isopropyl-5-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with ethyl chloroformate to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.
Chemical Reactions Analysis
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide can be compared with other similar compounds, such as:
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazine: This compound has a similar structure but lacks the benzohydrazide moiety.
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzamide: This compound differs by having an amide group instead of a hydrazide group.
The uniqueness of 2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4g/mol |
IUPAC Name |
2-ethoxy-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C21H26N2O4/c1-5-26-18-9-7-6-8-17(18)21(25)23-22-20(24)13-27-19-12-15(4)10-11-16(19)14(2)3/h6-12,14H,5,13H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
OHYFYHUIESZUIY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404222.png)
![3-nitro-4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoic acid](/img/structure/B404225.png)






![2-chloro-N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B404239.png)

![N'-[(3,5-dimethylphenoxy)acetyl]-3,4-dimethoxybenzohydrazide](/img/structure/B404242.png)

![N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide](/img/structure/B404244.png)
